molecular formula C21H19FN4O3 B6490169 7-[3-(4-fluorophenyl)-1,2,4-oxadiazol-5-yl]-3-(3-methylbutyl)-1,2,3,4-tetrahydroquinazoline-2,4-dione CAS No. 1358499-28-1

7-[3-(4-fluorophenyl)-1,2,4-oxadiazol-5-yl]-3-(3-methylbutyl)-1,2,3,4-tetrahydroquinazoline-2,4-dione

Cat. No.: B6490169
CAS No.: 1358499-28-1
M. Wt: 394.4 g/mol
InChI Key: FAJLTEIWEVZBEY-UHFFFAOYSA-N
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Description

The compound “7-[3-(4-fluorophenyl)-1,2,4-oxadiazol-5-yl]-3-(3-methylbutyl)-1,2,3,4-tetrahydroquinazoline-2,4-dione” is a heterocyclic molecule combining a tetrahydroquinazoline-dione core with a 1,2,4-oxadiazole ring substituted with a 4-fluorophenyl group and a 3-methylbutyl side chain. The 4-fluorophenyl substituent enhances lipophilicity and may improve pharmacokinetic properties, such as membrane permeability and metabolic resistance. The 3-methylbutyl chain likely increases solubility in nonpolar environments, influencing binding interactions.

Properties

IUPAC Name

7-[3-(4-fluorophenyl)-1,2,4-oxadiazol-5-yl]-3-(3-methylbutyl)-1H-quinazoline-2,4-dione
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C21H19FN4O3/c1-12(2)9-10-26-20(27)16-8-5-14(11-17(16)23-21(26)28)19-24-18(25-29-19)13-3-6-15(22)7-4-13/h3-8,11-12H,9-10H2,1-2H3,(H,23,28)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

FAJLTEIWEVZBEY-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C)CCN1C(=O)C2=C(C=C(C=C2)C3=NC(=NO3)C4=CC=C(C=C4)F)NC1=O
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C21H19FN4O3
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

394.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Comparison with Similar Compounds

Table 1: Structural and Functional Comparison with Analogues

Compound Core Structure Key Substituents Reported Bioactivity
Target Compound Tetrahydroquinazoline-dione 4-Fluorophenyl, 3-methylbutyl Hypothesized antimicrobial
1,2,4-Triazole-3-thiones 1,2,4-Triazole S-substituents Antimicrobial, anticancer
3-(3-Fluorophenyl)-oxadiazole 1,2,4-Oxadiazole 3-Fluorophenyl, propionic acid Luminescent, bioactive
4-Methoxyphenyl-triazoles 1,2,4-Triazole 4-Methoxyphenyl, methylthio Antifungal, antibiotic

Physicochemical Properties

  • Lipophilicity: The 4-fluorophenyl group increases logP compared to non-halogenated analogues, while the 3-methylbutyl chain further elevates hydrophobicity. This contrasts with the polar propionic acid group in “3-[3-(3-fluorophenyl)-1,2,4-oxadiazol-5-yl]propionic acid” .
  • Solubility : The tetrahydroquinazoline-dione core may reduce aqueous solubility relative to smaller heterocycles like triazoles, necessitating formulation adjustments.

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